2-bromo-9-hexyl-9H-carbazole
Overview
Description
2-Bromo-9-hexyl-9H-carbazole is an organic compound with the molecular formula C18H20BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 2-position and a hexyl group at the 9-position of the carbazole ring structure imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-9-hexyl-9H-carbazole can be synthesized through the bromination of 9-hexyl-9H-carbazole. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-hexyl-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 9-hexyl-9H-carbazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-substituted-9-hexyl-9H-carbazole derivatives.
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of 9-hexyl-9H-carbazole.
Scientific Research Applications
2-Bromo-9-hexyl-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used in the synthesis of semiconducting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of novel polymers and copolymers with unique electrical and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its structural similarity to biologically active carbazole derivatives.
Mechanism of Action
The mechanism of action of 2-bromo-9-hexyl-9H-carbazole involves its interaction with molecular targets through its bromine and hexyl functional groups. These interactions can lead to various chemical transformations, such as substitution or oxidation, depending on the reaction conditions. The compound’s unique structure allows it to participate in a range of chemical pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-9-(2-ethylhexyl)-9H-carbazole
- 2-Bromo-9H-carbazole
- 9-Hexyl-9H-carbazole
Uniqueness
2-Bromo-9-hexyl-9H-carbazole is unique due to the presence of both a bromine atom and a hexyl group, which impart distinct chemical properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in organic electronics and material science .
Properties
IUPAC Name |
2-bromo-9-hexylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-11-10-14(19)13-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTIVQCXTOGVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864550-95-8 | |
Record name | 2-Bromo-9-hexyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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